oxacillin sodium monohydrate oxacillin sodium monohydrate Oxacillin sodium monohydrate is a hydrate. It contains an oxacillin sodium.
Oxacillin Sodium is the sodium salt form of oxacillin, a semisynthetic penicillinase-resistant and acid-stable penicillin with an antimicrobial activity. Oxacillin binds to penicillin-binding proteins in the bacterial cell wall, thereby blocking the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to inhibition of cell growth and causes cell lysis.
An antibiotic similar to FLUCLOXACILLIN used in resistant staphylococci infections.
Brand Name: Vulcanchem
CAS No.: 7240-38-2
VCID: VC20740694
InChI: InChI=1S/C19H19N3O5S.Na.H2O/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);;1H2/t13-,14+,17-;;/m1../s1
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
Molecular Formula: C19H21N3NaO6S
Molecular Weight: 442.4 g/mol

oxacillin sodium monohydrate

CAS No.: 7240-38-2

VCID: VC20740694

Molecular Formula: C19H21N3NaO6S

Molecular Weight: 442.4 g/mol

* For research use only. Not for human or veterinary use.

oxacillin sodium monohydrate - 7240-38-2

Description Oxacillin sodium monohydrate is a hydrate. It contains an oxacillin sodium.
Oxacillin Sodium is the sodium salt form of oxacillin, a semisynthetic penicillinase-resistant and acid-stable penicillin with an antimicrobial activity. Oxacillin binds to penicillin-binding proteins in the bacterial cell wall, thereby blocking the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to inhibition of cell growth and causes cell lysis.
An antibiotic similar to FLUCLOXACILLIN used in resistant staphylococci infections.
CAS No. 7240-38-2
Product Name oxacillin sodium monohydrate
Molecular Formula C19H21N3NaO6S
Molecular Weight 442.4 g/mol
IUPAC Name sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate
Standard InChI InChI=1S/C19H19N3O5S.Na.H2O/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);;1H2/t13-,14+,17-;;/m1../s1
Standard InChIKey SNNRZFMTISMWEY-VICXVTCVSA-N
Isomeric SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na]
SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
Canonical SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na]
Related CAS 66-79-5 (Parent)
Synonyms Methylphenylisoxazolyl Penicillin
Oxacillin
Oxacillin Sodium
Oxacillin, Monosodium Salt, Anhydrous
Oxacillin, Monosodium Salt, Monohydrate
Oxacillin, Sodium
Oxazocilline
Penicillin, Methylphenylisoxazolyl
Prostaphlin
Sodium Oxacillin
Sodium, Oxacillin
Reference Guzmán, Flavio, MD. /Beta Lactams Antibiotics (penicillins and Cephalosporins) Mechanism of Action.” Medical Pharmacology. Pharmacology Corner, 29 Nov. 2008. Web. 21 Aug. 2012.Pitout JD, Sanders CC, Sanders WE Jr. Antimicrobial resistance with focus on beta-lactam resistance in gram-negative bacilli. Am J Med 1997; 103:51.
PubChem Compound 18531013
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator